2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine
Description
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine is a biphenyl-based amine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 2' position and N,N-dimethyl groups at the 4-amine position. This structural motif combines electron-donating dimethylamino groups with the versatile reactivity of the aminomethyl moiety, making it a candidate for applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
4-[2-(aminomethyl)phenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(2)14-9-7-12(8-10-14)15-6-4-3-5-13(15)11-16/h3-10H,11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZYYUXRBCYJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated biphenyl derivatives.
Scientific Research Applications
2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-(Aminomethyl)-N,N-dimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The aminomethyl and dimethylamine groups can interact with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine, highlighting differences in substituents, physical properties, synthesis, and applications:
Key Observations :
Substituent Effects on Properties: The aminomethyl group in the target compound may enhance solubility in polar solvents compared to bulkier substituents like benzo[d]thiazole (V1) or carbazole . Electron-withdrawing groups (e.g., nitro in ) reduce electron density at the biphenyl core, contrasting with the electron-donating dimethylamino group in the target compound .
Synthetic Accessibility :
- Yields for analogs like V1 (64%) and V2 (73%) indicate moderate efficiency in introducing complex substituents via Suzuki or Wittig reactions .
Pharmaceutical Relevance: Biphenyl amines with indole or sulfonamide groups (e.g., ) are used in drug synthesis, implying that the target compound’s aminomethyl group could serve as a bioisostere in medicinal chemistry .
Biological Activity
2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine, a compound characterized by its biphenyl structure and amine functionalities, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a biphenyl backbone with an aminomethyl group and two dimethyl groups attached to the nitrogen atom. Its chemical formula is CHN, indicating a moderate molecular weight conducive to biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related biphenyl derivatives have shown promising results against various cancer cell lines. The sulforhodamine B assay is commonly employed to assess cytotoxicity, providing IC50 values that reflect the compound's potency. Notably, biphenyl derivatives have been reported to induce morphological changes in cancer cells, suggesting mechanisms of action that may involve apoptosis or necrosis.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 10 | Apoptosis Induction |
| Compound B | HeLa (Cervical) | 15 | Cell Cycle Arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of biphenyl derivatives has also been explored. Compounds similar to this compound have demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical in determining efficacy.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC Value (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 5 |
| Compound D | Escherichia coli | 10 |
| This compound | TBD |
Neuroprotective Effects
Emerging studies suggest that compounds with similar amine functionalities may exhibit neuroprotective effects through inhibition of acetylcholinesterase (AChE). This mechanism is particularly relevant in the context of Alzheimer's disease. The binding affinity of such compounds can be evaluated through molecular docking studies.
Case Studies
- Study on Biphenyl Derivatives : A study investigated the effects of various biphenyl derivatives on cancer cell lines, revealing that modifications in the amine group significantly influenced their cytotoxicity. The study concluded that structural optimization could enhance therapeutic efficacy.
- Neuroprotective Screening : Another research effort focused on evaluating the neuroprotective potential of similar amine-containing compounds against neurodegeneration models. Results indicated that specific substitutions could improve binding affinity to AChE.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of biphenyl derivatives. The presence of electron-donating groups at specific positions enhances anticancer activity while maintaining acceptable toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
